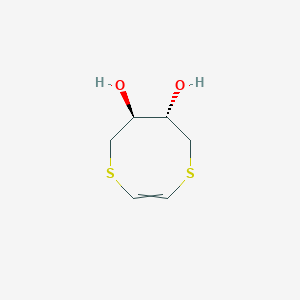![molecular formula C9H12BrCl B14650979 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene CAS No. 52512-03-5](/img/structure/B14650979.png)
9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene is a bicyclic organic compound with the molecular formula C9H13BrCl. This compound is characterized by the presence of both bromine and chlorine atoms attached to a bicyclo[6.1.0]non-4-ene structure. It is a derivative of bicyclo[6.1.0]nonane, which is a bicyclic hydrocarbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene typically involves the halogenation of bicyclo[6.1.0]non-4-ene. One common method is the addition of bromine and chlorine to the double bond of bicyclo[6.1.0]non-4-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[6.1.0]nonane derivatives with reduced halogen content.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Products include epoxides and other oxygenated derivatives.
Reduction: Products include partially or fully dehalogenated bicyclo[6.1.0]nonane derivatives.
Applications De Recherche Scientifique
9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene involves its reactivity due to the presence of both bromine and chlorine atoms. These halogens can participate in various chemical reactions, such as nucleophilic substitution, where they are replaced by other functional groups. The bicyclic structure also contributes to the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Bromo-9-chlorobicyclo[6.1.0]nonane: Similar structure but lacks the double bond present in 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene.
9,9-Dibromobicyclo[6.1.0]non-4-ene: Contains two bromine atoms instead of one bromine and one chlorine.
9,9-Dichlorobicyclo[6.1.0]non-4-ene: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness
The presence of both bromine and chlorine atoms in 9-Bromo-9-chlorobicyclo[610]non-4-ene makes it unique compared to its analogs
Propriétés
Numéro CAS |
52512-03-5 |
|---|---|
Formule moléculaire |
C9H12BrCl |
Poids moléculaire |
235.55 g/mol |
Nom IUPAC |
9-bromo-9-chlorobicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C9H12BrCl/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-2,7-8H,3-6H2 |
Clé InChI |
WARUXQHMAFMADW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C2(Cl)Br)CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






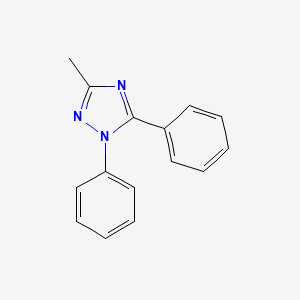

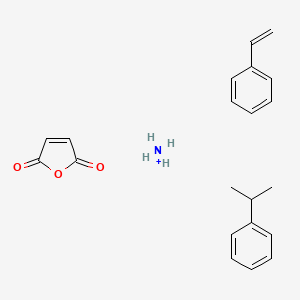

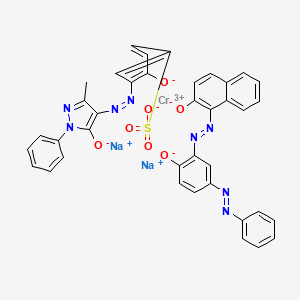
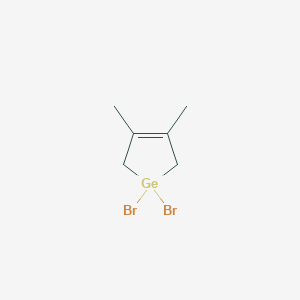

![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)

